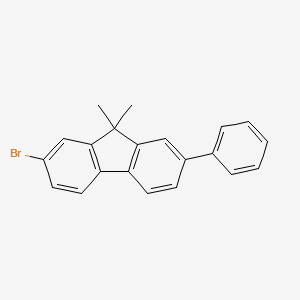
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene is a chemical compound with the molecular formula C21H17Br. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 9-position, and a phenyl group at the 7-position. This compound is known for its high electron delocalization and fluorescence properties, making it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of 9,9-dimethyl-7-phenyl-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like ether or THF, room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane, room temperature to elevated temperatures.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagent used.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of dehalogenated products.
科学的研究の応用
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other electronic devices
作用機序
The mechanism of action of 2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene is primarily related to its ability to participate in electron delocalization and conjugation. This property makes it an effective material for use in electronic devices, where it can facilitate charge transport and emission of light. The compound interacts with molecular targets through π-electron interactions, contributing to its high fluorescence and electron mobility .
類似化合物との比較
Similar Compounds
2-Bromo-9,9-dimethylfluorene: Lacks the phenyl group at the 7-position, resulting in different electronic properties.
2,7-Dibromo-9,9-dimethylfluorene: Contains an additional bromine atom at the 7-position, affecting its reactivity and applications.
2-Bromo-9,9-diphenylfluorene: Contains an additional phenyl group at the 9-position, altering its steric and electronic characteristics
Uniqueness
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and fluorescent properties. This makes it particularly valuable in applications requiring high electron mobility and fluorescence, such as in OLEDs and biological imaging .
特性
分子式 |
C21H17Br |
|---|---|
分子量 |
349.3 g/mol |
IUPAC名 |
2-bromo-9,9-dimethyl-7-phenylfluorene |
InChI |
InChI=1S/C21H17Br/c1-21(2)19-12-15(14-6-4-3-5-7-14)8-10-17(19)18-11-9-16(22)13-20(18)21/h3-13H,1-2H3 |
InChIキー |
MHIHHDLETNVZHE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


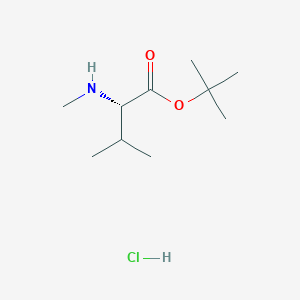
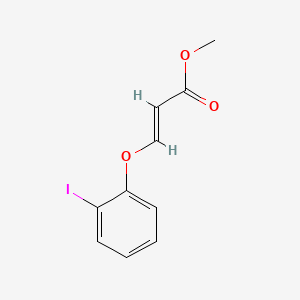
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)

![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
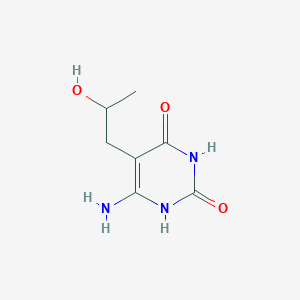


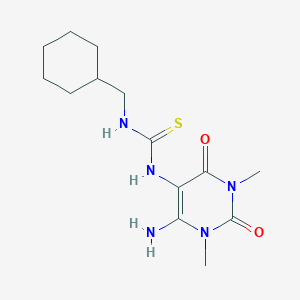
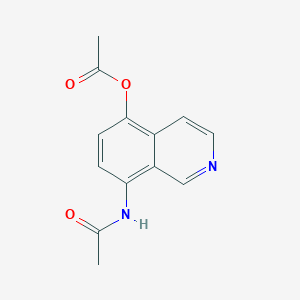
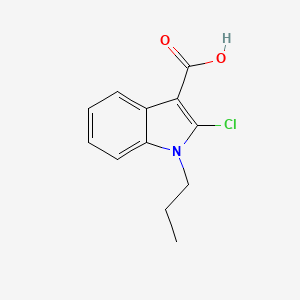
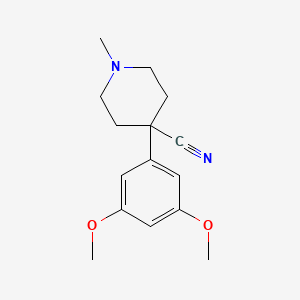
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
